3-Acetyl-4-chlorobenzoic acid

Organic Synthesis Medicinal Chemistry Intermediate Procurement

Stop risking failed syntheses with incorrect regioisomers. 3-Acetyl-4-chlorobenzoic acid (CAS 258273-35-7) is the ONLY compound with the acetyl group ortho to the carboxyl and 4-chloro para substitution. This precise 1,2,4-trisubstitution pattern delivers validated ACC1 inhibition (IC50=1.95µM) and antifungal activity (C. albicans MIC≈62.5 µg/mL). Its dual orthogonal handles—carboxylic acid for amide/ester coupling and a reactive 3-acetyl group for hydrazone formation or reduction—enable divergent synthesis impossible with mono-functional analogs. Insist on the correct InChI Key (YJGNQDVOOATFIT-UHFFFAOYSA-N) to guarantee reproducible biological data.

Molecular Formula C9H7ClO3
Molecular Weight 198.60 g/mol
Cat. No. B13119644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-4-chlorobenzoic acid
Molecular FormulaC9H7ClO3
Molecular Weight198.60 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC(=C1)C(=O)O)Cl
InChIInChI=1S/C9H7ClO3/c1-5(11)7-4-6(9(12)13)2-3-8(7)10/h2-4H,1H3,(H,12,13)
InChIKeyYJGNQDVOOATFIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-4-chlorobenzoic acid – CAS 258273-35-7 Sourcing and Differentiation Guide for Research Procurement


3-Acetyl-4-chlorobenzoic acid (CAS 258273-35-7; molecular formula C9H7ClO3; molecular weight 198.60 g/mol) is a di-substituted benzoic acid derivative bearing a 3-acetyl group and a 4-chloro substituent on the aromatic ring . This compound belongs to the halogenated aromatic ketone acid class and features both a carboxylic acid handle (for amide/ester bond formation) and a reactive ketone moiety (enabling hydrazone formation, α-halogenation, and other carbonyl chemistry), positioning it as a versatile synthetic intermediate for medicinal chemistry, agrochemical development, and specialty organic synthesis .

Why 3-Acetyl-4-chlorobenzoic Acid Cannot Be Interchanged with Generic Benzoic Acid Analogs in Research Workflows


The substitution pattern of 3-acetyl-4-chlorobenzoic acid is not interchangeable with that of related analogs such as 4-chlorobenzoic acid (lacks the acetyl reactive site), 3-acetylbenzoic acid (lacks the chloro substituent), or regioisomeric 4-acetyl-3-chlorobenzoic acid (differing substitution pattern at the 3- and 4-positions). The specific 1,2,4-trisubstitution pattern – with acetyl ortho to the carboxyl and chloro para to the carboxyl – creates a unique electrostatic and steric environment that fundamentally alters both chemical reactivity and biological target engagement [1]. The presence of the 4-chloro substituent, which exerts an electron-withdrawing -I effect, influences the acidity of the carboxylic acid group and modulates the electronic properties of the aromatic ring, whereas the 3-acetyl group provides a reactive ketone site absent in the non-acetylated analog . Moreover, the precise substitution pattern affects binding affinity for enzymatic targets, as evidenced by the observation that different substitution patterns on the benzoic acid scaffold can shift binding constants by orders of magnitude [2]. For procurement decision-making, these structural nuances mean that substituting a closely related compound without verification of equivalent reactivity and target engagement profiles carries a material risk of failed syntheses and irreproducible biological data.

Quantitative Differentiation of 3-Acetyl-4-chlorobenzoic Acid Versus Structural Analogs


Chemical Orthogonality: Dual Reactive Handles Enable Divergent Synthetic Pathways

3-Acetyl-4-chlorobenzoic acid possesses two distinct, chemically addressable reactive sites: a carboxylic acid moiety (capable of amidation, esterification, and reduction) and a 3-acetyl group (capable of hydrazone formation, α-halogenation, and nucleophilic addition). This dual functionality contrasts with the comparators 4-chlorobenzoic acid and 3-acetylbenzoic acid, each of which possesses only one of these reactive handles . Specifically, the acetyl group can be oxidized to a carboxylic acid using KMnO4, reduced to an ethyl group using LiAlH4, or serve as a ketone for carbonyl chemistry, while the chlorine atom undergoes nucleophilic aromatic substitution with NaOCH3 . The synthetic versatility is further supported by its utility in continuous flow Friedel-Crafts acylation, achieving high-purity output suitable for industrial scale-up . The presence of both electron-withdrawing chloro and acetyl substituents also predicts altered acidity relative to unsubstituted benzoic acid (pKa shift estimated at ~0.5-1.0 units more acidic based on class-level trends of 4-chloro substitution), which affects aqueous solubility and extraction behavior in work-up procedures [1].

Organic Synthesis Medicinal Chemistry Intermediate Procurement

Antifungal Activity Differentiation: MIC Benchmark Against Candida albicans

3-Acetyl-4-chlorobenzoic acid (ACBA) demonstrates measurable antifungal activity against Candida albicans with a reported minimum inhibitory concentration (MIC) of approximately 62.5 µg/mL . For comparison, the closely related 4-chloro-3-formylbenzoic acid regioisomer exhibits MIC values of 32–64 µg/mL against bacterial strains Staphylococcus aureus and Escherichia coli . The 3-acetyl substitution pattern yields antifungal activity against C. albicans, whereas the 3-formyl analog shows antibacterial activity against S. aureus and E. coli, indicating that the specific nature of the 3-position carbonyl substituent (acetyl versus formyl) alters the antimicrobial spectrum and organism selectivity.

Antifungal Screening Antimicrobial Research Drug Discovery

Acetyl-CoA Carboxylase 1 (ACC1) Inhibitory Activity: Validated IC50 Against Human Recombinant Enzyme

3-Acetyl-4-chlorobenzoic acid has been quantitatively profiled for inhibition of recombinant human acetyl-CoA carboxylase 1 (ACC1), a key enzyme in fatty acid metabolism and a validated therapeutic target for obesity, type 2 diabetes, and cancer. The compound exhibits an IC50 value of 1.95 µM (1.95 × 10³ nM) against ACC1, assessed via reduction in conversion of acetyl-CoA to malonyl-CoA with 1–3 hour incubation [1]. While structurally related ACC1 inhibitors reported in the literature can achieve potencies as low as 13 nM (e.g., BDBM50439636), this data establishes a reproducible baseline activity for the 3-acetyl-4-chloro substitution scaffold in this target class [2]. The compound also demonstrates selectivity profiling with IC50 = 18 µM against CYP2C19 and IC50 > 20 µM against CYP1A2, indicating a defined selectivity window versus cytochrome P450 off-targets [3].

Metabolic Disease Enzyme Inhibition Drug Discovery

CYP Enzyme Selectivity Profile: Low Off-Target Risk for Drug Metabolism Studies

3-Acetyl-4-chlorobenzoic acid exhibits a favorable cytochrome P450 (CYP) inhibition profile, with measured IC50 values of 18 µM (1.80 × 10⁴ nM) against CYP2C19 and >20 µM (>2.00 × 10⁴ nM) against CYP1A2 [1]. This low CYP inhibitory potency (IC50 > 10 µM is generally considered low risk for drug-drug interactions) stands in contrast to many drug-like benzoic acid derivatives that show sub-micromolar CYP inhibition. For comparison, the compound's primary ACC1 target IC50 of 1.95 µM is approximately 9- to >10-fold lower than its CYP IC50 values, indicating a measurable selectivity window [2].

ADME-Tox Drug Metabolism Lead Optimization

Regioisomeric Differentiation: 3-Acetyl-4-chloro Versus 4-Acetyl-3-chloro Substitution Patterns

Two distinct regioisomers exist for this scaffold: 3-acetyl-4-chlorobenzoic acid (target compound; CAS 258273-35-7) and 4-acetyl-3-chlorobenzoic acid (CAS 57542-72-0; also available commercially at 98% purity) . The substitution pattern difference places the acetyl group ortho to the carboxyl group in the target compound versus para to the carboxyl group in the 4-acetyl-3-chloro isomer. This positional variation alters the electronic environment of the carboxylic acid moiety (ortho-substitution exerts both steric and electronic proximity effects on the carboxyl group), potentially affecting pKa, solubility, and hydrogen-bonding geometry in biological target interactions. The ortho-acetyl arrangement in the target compound also positions the ketone in closer proximity to the carboxylic acid, enabling distinct intramolecular interactions not accessible in the para-acetyl isomer. For structure-activity relationship (SAR) studies, procurement of the correct regioisomer is essential to avoid confounding data interpretation.

Medicinal Chemistry SAR Studies Isomer Procurement

Optimal Research and Industrial Application Scenarios for 3-Acetyl-4-chlorobenzoic Acid


Scaffold Development for ACC1 Inhibitors in Metabolic Disease Research

Researchers pursuing acetyl-CoA carboxylase 1 (ACC1) as a therapeutic target for obesity, type 2 diabetes, or cancer can utilize 3-acetyl-4-chlorobenzoic acid as a validated starting scaffold. The compound demonstrates measurable ACC1 inhibitory activity (IC50 = 1.95 µM) with a favorable selectivity window against CYP2C19 and CYP1A2 (IC50 ≥ 18 µM), providing a baseline activity and selectivity profile for SAR exploration [1][2]. This pre-validated activity reduces the risk of starting a medicinal chemistry campaign with an inactive or promiscuous scaffold.

Antifungal Hit-to-Lead Optimization for Candida albicans Infections

Investigators screening for novel antifungal agents can leverage the documented activity of 3-acetyl-4-chlorobenzoic acid against Candida albicans (MIC ≈ 62.5 µg/mL) as a starting point for structure-guided optimization [1]. The 3-acetyl-4-chloro substitution pattern offers a distinct antimicrobial spectrum relative to the 3-formyl analog (which shows antibacterial rather than antifungal activity), enabling targeted development of antifungal pharmacophores [2].

Divergent Synthesis of Complex Heterocyclic Building Blocks

Synthetic chemists constructing complex molecules requiring two orthogonal reactive handles will find 3-acetyl-4-chlorobenzoic acid uniquely suited for divergent synthesis strategies. The carboxylic acid moiety can be coupled with amines or alcohols to form amides or esters, while the 3-acetyl group can independently undergo hydrazone formation, α-halogenation, or reduction to an ethyl group, enabling two distinct synthetic elaborations from a single starting material [1]. This dual functionality reduces the number of synthetic steps and separate building block purchases compared to using mono-functional analogs such as 4-chlorobenzoic acid or 3-acetylbenzoic acid [2].

Structure-Activity Relationship (SAR) Studies of Benzoic Acid Derivatives

Medicinal chemists conducting systematic SAR exploration of substituted benzoic acids must carefully differentiate between regioisomeric forms. The target compound (3-acetyl-4-chloro substitution) positions the acetyl group ortho to the carboxyl, creating distinct electronic and steric properties compared to the para-acetyl isomer (4-acetyl-3-chloro). Procurement of the correct regioisomer (CAS 258273-35-7; InChI Key YJGNQDVOOATFIT-UHFFFAOYSA-N) is essential to avoid confounding SAR data and ensure reproducible biological results [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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